Isopropyl formate chemical properties and data
Isopropyl formate chemical properties and data
An In-depth Technical Guide to Isopropyl Formate: Chemical Properties and Data
Introduction
Isopropyl formate (CAS No. 625-55-8), also known as isopropyl methanoate, is the ester formed from the reaction of isopropanol and formic acid.[1] It is a colorless liquid characterized by a pleasant, fruity odor reminiscent of pears or plums.[1][2] This compound is utilized as a flavoring agent in the food industry, a solvent in various applications, and as a versatile intermediate and reagent in organic synthesis.[1][3] Its utility in chemical synthesis stems from its capacity to act as a formylating agent and its role as a moderately polar, volatile solvent that can facilitate homogeneous reaction conditions.[3] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, safety information, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental physical and chemical properties of isopropyl formate are summarized below. This data is critical for its handling, application in experimental setups, and for predicting its behavior under various conditions.
| Property | Value | Source(s) |
| IUPAC Name | propan-2-yl formate | [4][5] |
| Synonyms | Isopropyl methanoate, Formic acid, 1-methylethyl ester | [6][7] |
| CAS Number | 625-55-8 | [4][8] |
| Molecular Formula | C₄H₈O₂ | [1][4][9] |
| Molecular Weight | 88.11 g/mol | [4][8] |
| Appearance | Colorless liquid | [1][4] |
| Odor | Pleasant, fruity odor | [2][4] |
| Density | 0.8728 g/cm³ at 20°C/4°C | [4][6] |
| 0.884 g/mL at 25°C | [8] | |
| Boiling Point | 68.2°C at 760 mmHg | [4][6] |
| Melting Point | -80°C | [4][6] |
| Flash Point | -6°C to 22°F (-13.9°C) (closed cup) | [4][10] |
| Autoignition Temperature | 905°F (460°C) | [4][11] |
| Vapor Pressure | 138.0 mmHg at 25°C | [4][10] |
| Vapor Density | 3.03 (Air = 1) | [4][10] |
| Solubility | Slightly soluble in water | [4][10][12] |
| Miscible with alcohol, ether, and most organic solvents | [3][12] | |
| Refractive Index (n²⁰/D) | 1.3678 - 1.368 | [4][8] |
Spectroscopic Data
Spectroscopic data is essential for the identification and structural elucidation of isopropyl formate.
| Spectrum Type | Key Data and Interpretation | Source(s) |
| ¹H NMR | δ 8.02 ppm (s, 1H, HCO) : Singlet for the formate proton, no adjacent protons.[13] δ 5.14 ppm (septet, 1H, CH) : Split by the six methyl protons (n+1=7).[13] δ 1.28 ppm (d, 6H, (CH₃)₂) : Doublet for the two equivalent methyl groups, split by the single CH proton (n+1=2).[13] | [4][13] |
| ¹³C NMR | Data available for the isopropyl formate cation.[14] | [14] |
| Infrared (IR) Spectroscopy | IR spectrum available in the Coblentz Society Spectral Collection.[4] | [4] |
| Mass Spectrometry (GC-MS) | m/z 45.0 (100.0%) : Base peak.[4] m/z 42.0 (42.6%) m/z 43.0 (36.7%) m/z 41.0 (35.3%) m/z 27.0 (22.2%) | [4] |
Reactivity and Stability
-
Stability : Isopropyl formate is stable under normal conditions.[9][11]
-
Reactivity : It is a carboxylic ester and can participate in reactions such as hydrolysis.[1][4] The aqueous base-catalyzed hydrolysis rate constant is 10.96 L/mole-sec at 25°C.[4]
-
Incompatible Materials : It can react vigorously with oxidizing materials, acids, and bases.[9][10]
-
Conditions to Avoid : Avoid heat, sparks, open flames, and other sources of ignition.[9][11]
-
Hazardous Decomposition Products : Upon combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO₂).[9]
-
Hazardous Reactions : No hazardous polymerization is expected to occur.[9]
Experimental Protocols
Synthesis via Fischer Esterification
Isopropyl formate can be synthesized through the Fischer esterification of formic acid and isopropanol, using a strong acid catalyst like sulfuric acid.[2]
Reaction: HCOOH + (CH₃)₂CHOH --(H₂SO₄)--> HCOOCH(CH₃)₂ + H₂O[2]
Methodology:
-
Reactant Charging : To a three-necked flask equipped with a reflux condenser, thermometer, and an oil-water separator (e.g., Dean-Stark apparatus), add formic acid (1.0 mol), isopropanol (1.2 mol), concentrated sulfuric acid (0.015 mol), and benzene (100 mL) as an azeotropic agent.[15]
-
Reaction : Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically with benzene and collected in the separator.[15]
-
Monitoring : Continue the reaction until no more water is separated.[15]
-
Work-up : Cool the reaction mixture and separate the layers. Extract the aqueous layer with benzene.[15]
-
Purification : Combine the organic layers and wash sequentially with water and a sodium bicarbonate solution to neutralize the remaining acid.[15]
-
Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate. Remove the benzene solvent by distillation. The final product, isopropyl formate, can be purified by fractional distillation.[15]
References
- 1. CAS 625-55-8: Isopropyl formate | CymitQuimica [cymitquimica.com]
- 2. Isopropyl formate - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Isopropyl formate | C4H8O2 | CID 12257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound Isopropyl formate (FDB020361) - FooDB [foodb.ca]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. scbt.com [scbt.com]
- 8. 甲酸异丙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. Isopropyl formate, 98% | Fisher Scientific [fishersci.ca]
- 13. low/high resolution 1H proton nmr spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl formate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. spectrabase.com [spectrabase.com]
- 15. Isopropyl formate [chembk.com]
